molecular formula C8H6N2O B2382335 1H-indazole-6-carbaldehyde CAS No. 669050-69-5

1H-indazole-6-carbaldehyde

Cat. No.: B2382335
CAS No.: 669050-69-5
M. Wt: 146.149
InChI Key: JTWYTTXTJFDYAG-UHFFFAOYSA-N
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Description

1H-Indazole-6-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of an aldehyde group at the sixth position of the indazole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

1H-Indazole-6-carbaldehyde is a derivative of the indazole class of compounds. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They have been used in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Therefore, the primary targets of this compound could be these enzymes and receptors.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it would affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by its specific targets and the pathways they are involved in. For example, if it inhibits phosphoinositide 3-kinase δ, it could potentially suppress cell growth and proliferation .

Safety and Hazards

The compound is classified as causing skin irritation and serious eye irritation . It is recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, and use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 1H-Indazole-6-carboxylic acid.

    Reduction: 1H-Indazole-6-methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: 1H-Indazole-6-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. Its specific structure allows for targeted modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWYTTXTJFDYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669050-69-5
Record name 1H-indazole-6-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 60% NaH (10.0 g, 0.24 mol) in THF (240 mL) was added a suspension of 6-bromo-1H-indazole (39.4 g, 0.2 mol) in THF (280 mL) dropwise over 45 min. After addition, the resulting mixture was stirred for 1 h at rt to give a dark red clear solution which was cooled to −78° C. s-BuLi (1.4 M in hexane, 300 mL, 0.42 mol) was added dropwsie over 1 h. During this addition, additional THF (130 mL) was added to keep the mixture stirring. After the addition, the resulting mixture was stirred for 75 min at −78° C.; DMF (90 mL) was added dropwise (note: reaction solidified upon addition of DMF, occasional warming was needed to keep the mixture stirring). The resulting mixture was stirred at rt overnight and cooled to 0° C. Solid NH4Cl and saturated NH4Cl were added to quench the reaction and bring the pH to about 7. The product was extracted with EtOAc (800 mL+200 mL+300 mL, 1.3 L in total) and the combined extracts were washed with H2O (300 mL×3) and dried (Na2SO4). Evaporation of the solvent gave a dark red solid which was triturated by EtOAc (4 times, the last filtrate was purified by flash chromatography) to give the title compound (16.96 g in total, 58%) as yellow brown solid. 1H NMR (400 MHz, DMSO-d6) δ 13.62 (s, 1H, NH), 10.12 (s, 1H, CHO), 8.23 (s, 1H), 8.17 (s, 1H), 7.93 (d, J=8.4 Hz, 1H), 7.59 (d, J=8.4 Hz, 1H); MS ESI 147.0 [M+H]+, calcd for [C8H6N2O+H]+ 147.0.
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
39.4 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
58%

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